molecular formula C11H14N2S B1349108 2-Benzothiazolamine, N-(2-methylpropyl)- CAS No. 24622-32-0

2-Benzothiazolamine, N-(2-methylpropyl)-

Cat. No. B1349108
CAS RN: 24622-32-0
M. Wt: 206.31 g/mol
InChI Key: SMGKWHWIOTWYOI-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, N-(2-methylpropyl)- is a chemical compound that has been found to have various applications in scientific research. This compound belongs to the class of benzothiazoles and is commonly used as a precursor in the synthesis of other organic compounds.

Scientific Research Applications

Therapeutic Potential and Chemical Properties

  • Benzothiazoles, including 2-Benzothiazolamine derivatives, are recognized for their extensive pharmaceutical applications. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The 2-arylbenzothiazoles, in particular, are being explored as potential antitumor agents. Their structural simplicity and ease of synthesis make them suitable for the development of diverse chemical libraries aimed at drug discovery. The increasing interest in the benzothiazole nucleus within drug discovery highlights its significance in the development of new therapies for various human diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Anticancer Applications

  • Recent advancements have shown that structural modifications of benzothiazole scaffolds, including those similar to 2-Benzothiazolamine, N-(2-methylpropyl)-, contribute to the development of new antitumor agents. These derivatives have demonstrated promising anticancer profiles and synthetic accessibility, which are attractive for the design and development of novel chemotherapeutics. Despite the encouraging results observed in clinical studies, a full characterization of their toxicity is required for safe clinical use as cancer treatment drugs (Ahmed et al., 2012).

Pharmacological Diversity

  • The benzothiazole structure is integral to many natural and synthetic bioactive molecules, showing a wide array of activities with minimal toxic effects. Derivatives of benzothiazole, including 2-Benzothiazolamine, N-(2-methylpropyl)-, exhibit anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This diversity in pharmacological activities positions benzothiazole as a rapidly evolving and interesting compound in medicinal chemistry (Bhat & Belagali, 2020).

Modern Synthetic Approaches

  • The review of modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, akin to 2-Benzothiazolamine, N-(2-methylpropyl)-, highlights new synthesis methods. These include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles. Such methodologies facilitate the easy functionalization of the benzothiazole moiety, making it a highly reactive building block for organic synthesis, including the creation of pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

N-(2-methylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGKWHWIOTWYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343704
Record name Benzothiazol-2-yl-isobutyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolamine, N-(2-methylpropyl)-

CAS RN

24622-32-0
Record name Benzothiazol-2-yl-isobutyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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